molecular formula C17H22N4 B6438368 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2549014-01-7

4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No. B6438368
CAS RN: 2549014-01-7
M. Wt: 282.4 g/mol
InChI Key: TZQJBYQTUSFESJ-UHFFFAOYSA-N
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Description

“4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process resulted in an off-white solid with a yield of 80% and a melting point of 93–95°C .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of “this compound” and its derivatives have been studied in the context of their neuroprotective and anti-neuroinflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives include an off-white solid form with a yield of 80% and a melting point of 93–95°C .

Future Directions

The future directions for “4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The promising results from initial studies indicate that these compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-14-8-9-18-17(19-14)21-12-10-20(11-13-21)15(2)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQJBYQTUSFESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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